Cas no 2172374-82-0 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid)
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid
- 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid
- 2172374-82-0
- EN300-1483767
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- Inchi: 1S/C27H32N2O6/c1-3-26(2,23(30)29-27(24(31)32)12-14-34-15-13-27)17-28-25(33)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,3,12-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)
- InChI Key: XOYCLAVAQCAWIE-UHFFFAOYSA-N
- SMILES: O1CCC(C(=O)O)(CC1)NC(C(C)(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)=O
Computed Properties
- Exact Mass: 480.22603674g/mol
- Monoisotopic Mass: 480.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 760
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 114Ų
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1483767-0.05g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-0.1g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-0.25g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-0.5g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-1.0g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-2.5g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-5.0g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-10.0g |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1483767-50mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1483767-100mg |
4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanamido}oxane-4-carboxylic acid |
2172374-82-0 | 100mg |
$2963.0 | 2023-09-28 |
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid
Comprehensive Analysis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid (CAS No. 2172374-82-0)
The compound 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid (CAS No. 2172374-82-0) is a highly specialized Fmoc-protected amino acid derivative, widely recognized for its applications in peptide synthesis and bioconjugation chemistry. With the increasing demand for custom peptides and therapeutic biomolecules, this compound has garnered significant attention in pharmaceutical and biotechnological research. Its unique structural features, including the oxane ring and Fmoc-protected amine, make it a valuable building block for designing peptide-based drugs and targeted delivery systems.
One of the most frequently searched topics in peptide chemistry revolves around the role of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group in 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid serves as a temporary protecting group, enabling precise control over peptide chain elongation. Researchers often inquire about optimal deprotection conditions and compatibility with other amino acid derivatives, making this compound a subject of ongoing optimization studies.
In the context of drug discovery, the incorporation of non-natural amino acids like this compound can enhance peptide stability and bioavailability. The oxane-4-carboxylic acid moiety introduces conformational rigidity, which is critical for improving target binding affinity. This aligns with current trends in structure-activity relationship (SAR) studies, where researchers explore modifications to optimize therapeutic efficacy. Additionally, the compound’s potential in prodrug design and biomaterial engineering is a growing area of interest.
From a synthetic chemistry perspective, the CAS No. 2172374-82-0 compound exemplifies the convergence of organic synthesis and biomolecular engineering. Its synthesis involves multi-step reactions, including Fmoc protection, amide coupling, and ring formation, which are frequently discussed in method development forums. The compound’s purity and stereochemical integrity are critical for ensuring reproducibility in peptide assembly, a topic often queried by synthetic chemists.
The rise of AI-driven drug design has further amplified interest in such specialized building blocks. Computational tools now predict the physicochemical properties and reactivity of derivatives like 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid, accelerating high-throughput screening workflows. This synergy between wet-lab synthesis and in silico modeling is reshaping modern medicinal chemistry.
In summary, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}oxane-4-carboxylic acid (CAS No. 2172374-82-0) represents a pivotal tool in peptide science, bridging gaps between chemical synthesis, drug development, and biomaterials innovation. Its versatility and relevance to contemporary research themes ensure its continued prominence in scientific literature and industrial applications.
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